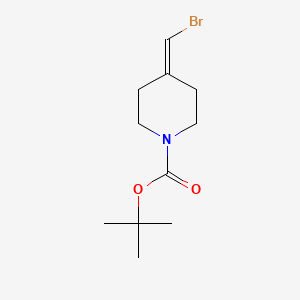![molecular formula C11H7FN2O4 B1439424 2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204298-09-8](/img/structure/B1439424.png)
2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid and its derivatives have been explored for the synthesis of various heterocyclic compounds, which are of significant interest due to their potential biological activities. For instance, the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, using phosphorous oxychloride as a cyclizing agent, has been reported. These compounds were evaluated for their anticancer properties, with several showing promising in vitro activity (Bhat, Prasad, Poojary, & Holla, 2004).
Antibacterial Activities
The compound's derivatives, especially those with oxazole substituents, have been studied for their antibacterial activities. A notable example involves the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with oxazole and oxazine substituents. These compounds demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones, highlighting the influence of the oxazole ring on their antibacterial potency (Cooper, Klock, Chu, & Fernandes, 1990).
Organic Synthesis and Functionalization
The versatility of this compound in organic synthesis extends to the functionalization and creation of novel molecular structures. For instance, reactions with N-arylmaleimides lead to the formation of azolopyrimidines, showcasing the reactivity of such compounds in creating complex heterocyclic structures that could have further applications in medicinal chemistry and material science (Rudenko et al., 2011).
Microwave-Assisted Synthesis for Biological Activities
The application of microwave-assisted synthesis techniques to create hybrid molecules containing this compound derivatives has been explored. These molecules, containing penicillanic or cephalosporanic acid moieties, were investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating the compound's utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Fluorescent Labeling Reagents
The compound's derivatives have been utilized in the synthesis of fluorescent labeling reagents for high-performance liquid chromatography (HPLC) of amino acids. This application underlines the potential of this compound in analytical chemistry, particularly in enhancing detection sensitivities for biological molecules (Watanabe & Imai, 1981).
Eigenschaften
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKQMQOFFEDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439344.png)


![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)



![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)


![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
